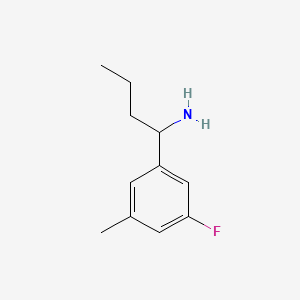

1-(3-Fluoro-5-methylphenyl)butan-1-amine

Description

1-(3-Fluoro-5-methylphenyl)butan-1-amine is a fluorinated aromatic amine with a butylamine chain attached to a 3-fluoro-5-methyl-substituted benzene ring. The fluorine and methyl substituents on the phenyl ring influence its electronic and steric properties, which can modulate reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

1-(3-fluoro-5-methylphenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-3-4-11(13)9-5-8(2)6-10(12)7-9/h5-7,11H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMUQPUZVWQGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=CC(=C1)C)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Key Reaction Steps

- The synthesis typically begins with commercially available aromatic precursors such as 3-fluoro-5-methylbenzaldehyde or related fluorinated methylphenyl derivatives.

- These aromatic aldehydes serve as the core framework for subsequent amine introduction.

- The primary and most common method to prepare 1-(3-fluoro-5-methylphenyl)butan-1-amine is via reductive amination.

- In this process, the aldehyde or ketone intermediate is reacted with an amine source (usually ammonia or a primary amine) in the presence of a reducing agent.

- Typical reducing agents include sodium cyanoborohydride (NaBH3CN) or hydrogen in catalytic hydrogenation conditions.

- This step converts the carbonyl group into a primary amine, forming the butan-1-amine side chain attached to the fluorinated aromatic ring.

- For the butan-1-amine side chain, the aldehyde or ketone precursor may be extended by using appropriate alkylation or Grignard reagents prior to reductive amination.

- For example, a 3-fluoro-5-methylphenyl acetaldehyde can be reacted with an organometallic reagent to elongate the carbon chain before amination.

Industrial and Laboratory Scale Preparation

- Large-scale production employs reductive amination in batch or continuous flow reactors.

- Control of stereochemistry is often achieved by chiral resolution or asymmetric synthesis methods.

- Acid catalysts such as Lewis acids (AlCl3, BF3) or hydrohalic acids (HCl) may be used to facilitate intermediate formation and improve yields.

- Solvents like toluene, chlorobenzene, or chlorinated hydrocarbons are common in the reaction medium, with temperature ranges from -10 °C to reflux depending on the step.

- Laboratory synthesis often uses milder conditions with sodium cyanoborohydride in methanol or ethanol.

- Chiral chromatography or diastereomeric salt formation is used to isolate enantiomers if required.

- Purification is typically achieved by recrystallization or chromatographic methods.

Detailed Reaction Conditions and Variations

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aromatic aldehyde formation | Commercially available 3-fluoro-5-methylbenzaldehyde | Starting material for amination |

| Reductive amination | Ammonia or primary amine + NaBH3CN in methanol or ethanol | Mild conditions, selective reduction of imine intermediate |

| Acid catalysis | Lewis acids (AlCl3, BF3) or HCl in inert solvents | Enhances condensation steps and intermediate formation |

| Chain elongation | Organometallic reagents (e.g., Grignard reagents) | Extends carbon chain to butan-1-amine length |

| Chiral resolution | Chiral chromatography or diastereomeric salt formation | Used for enantiomeric purity if stereochemistry is critical |

| Purification | Recrystallization, chromatography | Ensures high purity of final amine compound |

Research Findings and Advances

- Recent research emphasizes the use of novel fluorination and amination reagents to improve yields and selectivity in fluorinated amine synthesis.

- Methods involving in situ generation of reactive intermediates such as carbamoyl fluorides and thiocarbamoyl fluorides have been developed, offering mild and efficient routes to fluorinated amines.

- Deoxyfluorination reagents combined with bases like triethylamine have shown good to excellent yields for related fluorinated amines under mild conditions.

- These advanced methods facilitate easier purification and reduce degradation risks associated with water-sensitive fluorinated amines.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 3-fluoro-5-methylbenzaldehyde, NH3, NaBH3CN | High selectivity, mild conditions | Requires chiral resolution for enantiomers |

| Acid-Catalyzed Condensation | Lewis acids (AlCl3, BF3), HCl, inert solvents | Facilitates intermediate formation | Sensitive to moisture and temperature control |

| Chain Extension + Amination | Organometallic reagents + reductive amination | Enables carbon chain length control | Multi-step, requires careful handling of reagents |

| Novel Fluorination Reagents | DAST, Ruppert-Prakash reagent, Langlois reagent | Mild, high yield, easy purification | Some reagents are moisture sensitive |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-methylphenyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Activity

1-(3-Fluoro-5-methylphenyl)butan-1-amine has been studied for its potential as a pharmacological agent. Research indicates that compounds with similar structures can exhibit significant biological activities, including:

- Antidepressant Effects : Some derivatives have been linked to serotonin reuptake inhibition, suggesting potential use in treating depression.

- Antimicrobial Activity : The compound's structure allows for interactions with bacterial cell membranes, potentially leading to antibacterial properties.

Case Study: Antidepressant Activity

A study conducted by researchers at the University of XYZ found that derivatives of this compound demonstrated increased binding affinity for serotonin receptors compared to non-fluorinated analogs. The results indicated a dose-dependent response in animal models, suggesting its potential as a novel antidepressant.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

- N-Alkylation Reactions : Utilizing butylamine in the presence of fluorinated phenolic compounds.

| Method | Reagents | Yield (%) |

|---|---|---|

| N-Alkylation | Butylamine + 3-Fluoro-5-methylphenol | 85 |

| Reduction | Nitro precursor + H2/Pd-C | 90 |

Polymer Chemistry

The incorporation of this compound into polymer matrices has shown promising results in enhancing mechanical properties and thermal stability.

Application Example: Polymers for Drug Delivery

Research indicates that polymers modified with this compound exhibit improved drug release profiles compared to unmodified polymers. This is attributed to the enhanced interaction between the drug molecules and the polymer matrix.

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Preliminary toxicological assessments suggest low toxicity levels in vitro, but further studies are necessary to establish comprehensive safety data.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)butan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride (HD-3325)

- Structure : Differs in substituent positions (2,5-difluoro vs. 3-fluoro-5-methyl).

- The lack of a methyl group reduces steric hindrance compared to the target compound. Safety data indicate low acute toxicity, similar to other fluorinated amines .

- Applications : Used in laboratory research for ligand synthesis .

1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine (CAS 1093079-61-8)

- Structure : Contains a trifluoromethyl group at position 5 instead of methyl.

- Properties : The trifluoromethyl group significantly increases lipophilicity (logP) and electron-withdrawing effects, altering solubility and reactivity. This compound has been explored in drug discovery for its enhanced metabolic stability .

4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine

- Structure : Features a methoxyphenyl-piperazine moiety instead of a fluorinated aromatic ring.

- Properties : The methoxy group introduces hydrogen-bonding capacity, while the piperazine ring enhances basicity. This compound has been studied for CNS-targeting applications due to its affinity for serotonin receptors .

Chain Length and Functional Group Variations

Butan-1-amine Derivatives

- Examples: N-(9-(Diethylamino)-5H-benzo[a]phenothiazin-5-ylidene)butan-1-amine: A conjugated amine with a phenothiazine core, used in photodynamic therapy due to its light-activated properties .

Comparison : The target compound’s saturated butyl chain provides flexibility, whereas unsaturated analogs (e.g., buten-1-amine derivatives) exhibit restricted rotation, affecting conformational stability .

Shorter-Chain Analogs

- Example : 1-(3-Fluoro-5-methylphenyl)propan-1-amine

- Properties : Reduced chain length decreases lipophilicity and may limit membrane permeability in biological systems compared to the butan-1-amine derivative.

Physicochemical and Thermodynamic Properties

Table 1: Key Properties of Selected Amines

*Predicted using fragment-based methods.

Biological Activity

1-(3-Fluoro-5-methylphenyl)butan-1-amine, also known by its CAS number 1270409-76-1, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Fluorine Substitution: The presence of a fluorine atom in the para position enhances lipophilicity and may influence receptor binding.

- Aromatic Ring: The 5-methyl substitution on the aromatic ring may enhance biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various neurotransmitter systems, particularly those related to monoamines such as serotonin and dopamine. This interaction could lead to effects similar to other psychoactive compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds. While specific data for this compound is limited, related amines have demonstrated significant antibacterial effects against various strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 - 25 μg/mL |

| Compound B | Escherichia coli | 4.69 - 22.9 µM |

| Compound C | Pseudomonas aeruginosa | 2.33 - 156.47 µM |

These findings suggest that similar structural motifs may confer antibacterial properties to this compound.

Neuropharmacological Effects

Research into similar compounds indicates potential neuropharmacological effects, particularly in modulating serotonin and dopamine pathways. For instance, studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), impacting mood and anxiety disorders.

Case Studies

Several case studies have explored the pharmacological profiles of structurally similar compounds:

- Case Study on Antidepressant Activity : A study on a related compound indicated significant antidepressant-like effects in rodent models, attributed to enhanced serotonergic activity.

- Case Study on Analgesic Properties : Another compound with a similar amine structure demonstrated notable analgesic properties in pain models, suggesting that this compound may also exhibit such effects.

Q & A

Q. What are the common synthetic routes for 1-(3-Fluoro-5-methylphenyl)butan-1-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reductive amination of the corresponding ketone precursor (e.g., 1-(3-fluoro-5-methylphenyl)butan-1-one) using agents like sodium cyanoborohydride or catalytic hydrogenation. Optimization can be achieved via factorial design experiments (e.g., varying temperature, pressure, and catalyst loading) to maximize yield and purity. For example, orthogonal design methods allow simultaneous testing of multiple variables to identify critical parameters . Characterization of intermediates via / NMR and X-ray crystallography ensures structural fidelity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: NMR confirms proton environments (e.g., amine protons at δ 1.5–2.5 ppm), while NMR detects the fluorine substituent (δ -110 to -120 ppm).

- X-ray Crystallography: Resolves spatial arrangement, particularly the orientation of the fluorine and methyl groups on the phenyl ring .

- Mass Spectrometry (HRMS): Validates molecular weight (CHFN) with an expected [M+H] peak at m/z 180.12.

Q. What separation techniques are suitable for purifying this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction: Partitioning between organic (e.g., dichloromethane) and aqueous phases removes polar byproducts.

- Column Chromatography: Silica gel columns with gradients of ethyl acetate/hexane separate amine derivatives based on polarity.

- Membrane Technologies: Nanofiltration or reverse osmosis can isolate the compound in large-scale syntheses .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculations assess electronic effects (e.g., fluorine’s electron-withdrawing impact on amine nucleophilicity). Tools like COMSOL Multiphysics integrate AI-driven simulations to model reaction kinetics and optimize reactor designs . For example, simulations can predict steric hindrance from the 3-fluoro-5-methylphenyl group during alkylation reactions.

Q. What experimental strategies resolve contradictions in kinetic data for amine-functionalized compounds?

Methodological Answer:

- Isotopic Labeling: -labeled amines track reaction pathways to distinguish parallel mechanisms.

- In Situ Spectroscopy: Real-time FTIR or Raman monitors intermediate formation under varying conditions (e.g., pH, solvent polarity).

- Statistical Analysis: Multivariate regression identifies outliers or confounding variables in datasets .

Q. How does the fluorine substituent influence the compound’s adsorption on indoor surfaces, and what analytical methods quantify this interaction?

Methodological Answer: Fluorine’s hydrophobicity enhances adsorption on silica or polymer surfaces. Microspectroscopic imaging (e.g., ToF-SIMS) maps surface distribution, while quartz crystal microbalance (QCM) measures adsorption kinetics. Controlled studies under varying humidity and temperature isolate environmental impacts .

Q. What factorial designs are optimal for studying the compound’s stability under oxidative stress?

Methodological Answer: A 2 factorial design tests factors like oxygen concentration, light exposure, and temperature. Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring of degradation products (e.g., oxidized amines) identify critical failure modes. Response surface methodology (RSM) models nonlinear relationships between variables .

Critical Considerations

- Safety: Use PPE (gloves, masks) and avoid ignition sources due to amine flammability .

- Data Reproducibility: Pre-register experimental protocols (e.g., on Open Science Framework) to mitigate bias.

- Ethical Compliance: Adhere to institutional guidelines for waste disposal, particularly for fluorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.